molecular formula C21H23NO6 B11197726 7-Acetamido-10-hydroxy-1,2,3-trimethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one

7-Acetamido-10-hydroxy-1,2,3-trimethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one

Cat. No.: B11197726
M. Wt: 385.4 g/mol
InChI Key: PRGILOMAMBLWNG-UHFFFAOYSA-N
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Description

Colchiceine is a derivative of colchicine, an alkaloid obtained from the plant Colchicum autumnale, commonly known as autumn crocus. Colchicine has been used for centuries in traditional medicine, primarily for the treatment of gout. Colchiceine retains many of the pharmacological properties of colchicine but with distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of colchiceine typically involves the modification of colchicine. One common method is the demethylation of colchicine to produce colchiceine. This process can be achieved using various reagents and conditions, such as the use of strong acids or bases under controlled temperatures. Another approach involves the biotransformation of colchicine using specific strains of bacteria, such as Bacillus megaterium, which can selectively demethylate colchicine to produce colchiceine .

Industrial Production Methods

Industrial production of colchiceine often relies on the biotransformation method due to its higher selectivity and efficiency compared to purely chemical methods. This process involves the cultivation of Bacillus megaterium in a controlled environment, followed by the extraction and purification of colchiceine from the culture medium .

Chemical Reactions Analysis

Types of Reactions

Colchiceine undergoes various chemical reactions, including:

    Oxidation: Colchiceine can be oxidized to form different derivatives, which may have distinct pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups on colchiceine, potentially altering its biological activity.

    Substitution: Colchiceine can undergo substitution reactions, where specific functional groups are replaced with others, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of colchiceine can produce colchiceine oxide, while reduction can yield dihydrocolchiceine. Substitution reactions can lead to the formation of various colchiceine derivatives with different functional groups .

Scientific Research Applications

Colchiceine has a wide range of scientific research applications, including:

    Chemistry: Colchiceine is used as a starting material for the synthesis of various derivatives with potential pharmacological activities.

    Biology: It is used in studies related to cell division and microtubule dynamics due to its ability to bind to tubulin and disrupt microtubule formation.

    Medicine: Colchiceine and its derivatives are investigated for their potential use in treating inflammatory diseases, cancer, and cardiovascular conditions.

    Industry: Colchiceine is used in the production of pharmaceuticals and as a research tool in drug development .

Mechanism of Action

Colchiceine exerts its effects primarily through the inhibition of microtubule polymerization. By binding to tubulin, colchiceine disrupts the formation of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This disruption leads to the inhibition of cell proliferation and has anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Colchiceine is similar to other alkaloids such as:

  • Vinblastine
  • Vincristine
  • Vindesine
  • Vinorelbine
  • Vincamine

These compounds also target microtubules and have similar mechanisms of action. colchiceine is unique in its specific binding affinity and the distinct pharmacological profile it exhibits. For example, while vinblastine and vincristine are primarily used in cancer therapy, colchiceine has broader applications, including the treatment of inflammatory diseases and cardiovascular conditions .

Properties

IUPAC Name

N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGILOMAMBLWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-27-0
Record name Colchiceine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15534
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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